molecular formula C26H24O5 B11614158 Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B11614158
M. Wt: 416.5 g/mol
InChI Key: HRIRPABJGUUAAP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, substituted with methoxy and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Substitution Reactions: Introduction of the methoxy and carboxylate groups is typically done through electrophilic aromatic substitution reactions.

    Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for halogenation) and nitrating agents (for nitration).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the carboxylate group will yield alcohols.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H24O5/c1-4-29-26(27)24-22-15-21(30-16-19-8-6-5-7-17(19)2)13-14-23(22)31-25(24)18-9-11-20(28-3)12-10-18/h5-15H,4,16H2,1-3H3

InChI Key

HRIRPABJGUUAAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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